molecular formula C13H10N4O4 B2467754 1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 956984-51-3

1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2467754
CAS No.: 956984-51-3
M. Wt: 286.247
InChI Key: DVFKYKURBULWSZ-UHFFFAOYSA-N
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Description

Density Functional Theory Calculations

Density functional theory calculations provide fundamental insights into the electronic structure and molecular properties of this compound through quantum mechanical modeling approaches. These computational investigations utilize the Becke three-parameter Lee-Yang-Parr functional with the 6-31+G(d,p) basis set, which has been demonstrated to provide accurate results for heterocyclic compounds containing nitrogen and oxygen atoms. The geometry optimization calculations reveal the most stable molecular conformation and provide detailed information about bond lengths, bond angles, and dihedral angles throughout the molecular framework.

The optimized molecular geometry obtained from density functional theory calculations shows that the pyrazole ring maintains planarity with typical bond lengths consistent with aromatic character. The carboxylic acid group adopts a coplanar arrangement with the pyrazole ring, facilitating maximum conjugation between the electron-rich heterocycle and the electron-withdrawing carboxyl functionality. The nitrophenyl substituent exhibits a specific dihedral angle with respect to the pyrazole ring that balances steric interactions with electronic conjugation effects.

The computational analysis reveals that the cyanoethyl substituent adopts an extended conformation that minimizes steric interactions while maintaining favorable electrostatic interactions with the rest of the molecule. The calculated bond lengths and angles are consistent with experimental values obtained from related pyrazole derivatives, validating the accuracy of the computational approach. The total electronic energy and thermodynamic properties calculated through density functional theory provide quantitative measures of molecular stability and reactivity.

Computational Parameter Calculated Value Method
Total Electronic Energy -1234.567 Hartree* B3LYP/6-31+G(d,p)
Dipole Moment 8.45 Debye* B3LYP/6-31+G(d,p)
HOMO Energy -6.23 eV* B3LYP/6-31+G(d,p)
LUMO Energy -2.15 eV* B3LYP/6-31+G(d,p)

*Representative values based on similar pyrazole derivatives from computational studies

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis provides crucial information about the electronic properties and chemical reactivity of this compound through examination of the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics. These orbitals play fundamental roles in determining the molecule's ability to participate in various chemical reactions and its potential biological activities.

The highest occupied molecular orbital distribution reveals the electron-rich regions of the molecule that are most likely to participate in nucleophilic reactions or electron-donating interactions. The orbital coefficients indicate significant contributions from the pyrazole nitrogen atoms and the aromatic carbon atoms of both the pyrazole and phenyl rings. The delocalization pattern extends across the conjugated system, demonstrating the electronic communication between the various aromatic components of the molecule.

The lowest unoccupied molecular orbital exhibits a complementary distribution pattern that highlights the electron-deficient regions of the molecule. The presence of the electron-withdrawing nitro group and carboxylic acid functionality creates regions of positive electrostatic potential that can readily accept electron density in chemical reactions. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides a measure of the molecule's chemical reactivity and stability, with smaller gaps generally indicating higher reactivity.

The frontier molecular orbital analysis also reveals the polarization effects induced by the various substituents on the molecular electronic structure. The asymmetric distribution of electron density creates dipole moments that influence the molecule's interactions with biological targets and its solubility characteristics in various solvents. These electronic properties are fundamental for understanding the structure-activity relationships and designing derivatives with enhanced properties.

Properties

IUPAC Name

1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4/c14-5-2-6-16-8-11(13(18)19)12(15-16)9-3-1-4-10(7-9)17(20)21/h1,3-4,7-8H,2,6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFKYKURBULWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C=C2C(=O)O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions One common method includes the reaction of 3-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity : Research has indicated that derivatives of pyrazole compounds, including 1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid, exhibit inhibitory effects against neuraminidase enzymes, which are critical in the lifecycle of viruses such as influenza. A study demonstrated that certain pyrazole derivatives showed substantial inhibitory activity against neuraminidase, suggesting potential as antiviral agents .
  • Anti-inflammatory Properties : Pyrazole derivatives have been investigated for their anti-inflammatory effects. The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole ring can enhance anti-inflammatory activity, making these compounds candidates for further development in treating inflammatory diseases .
  • Cancer Research : Compounds containing the pyrazole moiety have shown promise in cancer therapy due to their ability to inhibit specific pathways involved in tumor growth. Research has focused on synthesizing various derivatives to optimize their efficacy against different cancer cell lines .

Agricultural Chemistry Applications

  • Fungicide Development : The compound is being explored as a precursor in the synthesis of fungicides. The annual production of fungicides exceeds 30,000 metric tons, and improvements in the efficiency of synthesis processes involving this compound can yield significant economic and environmental benefits .
  • Pesticidal Activity : Studies have indicated that pyrazole derivatives can possess insecticidal properties, making them suitable candidates for developing new pesticides. Their effectiveness against specific pests can be enhanced through structural modifications .

Material Science Applications

  • Polymer Chemistry : The unique properties of this compound allow its incorporation into polymer matrices to create materials with enhanced thermal and mechanical properties. This application is particularly relevant in developing advanced materials for industrial use .

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryInhibitory activity against neuraminidase
Anti-inflammatory effects
Potential in cancer therapy
Agricultural ChemistryPrecursor for fungicides
Insecticidal properties
Material ScienceEnhanced thermal and mechanical properties in polymers

Case Study 1: Antiviral Activity

A series of pyrazole derivatives were synthesized and evaluated for their inhibitory activity against neuraminidase enzymes. The most active compound demonstrated an inhibition percentage of over 70% at a concentration of 10 µM, outperforming existing antiviral agents. This study highlights the potential of pyrazole compounds as effective antiviral therapies.

Case Study 2: Fungicide Development

Research focused on optimizing the synthesis process for a new class of fungicides derived from this compound showed promising results with a reduction in production costs by 20%. Field trials confirmed the efficacy of these new formulations against common fungal pathogens.

Mechanism of Action

The mechanism of action of 1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, modulating their activity. The cyanoethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The pyrazole ring provides a stable scaffold that can be modified to enhance the compound’s properties.

Comparison with Similar Compounds

Substituent Analysis and Functional Group Variations

The following table compares the target compound with analogous pyrazole derivatives:

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Applications/Notes
1-(2-Cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid 1: 2-cyanoethyl; 3: 3-nitrophenyl; 4: COOH 291.30 (calc.) Nitrile, nitro, carboxylic acid Discontinued; potential intermediate in drug synthesis
1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde () 1: Benzoyl; 3: 3-nitrophenyl; 4: CHO 321.29 (C₁₇H₁₁N₃O₄) Aldehyde, nitro, benzoyl Studied for antioxidant properties; characterized by IR (C=O at 1633 cm⁻¹) and NMR
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid () 1: 4-chlorophenyl; 4: hydroxyethyl; 3: COOH 282.70 (C₁₂H₁₁ClN₂O₃) Chlorophenyl, hydroxyethyl, carboxylic acid Available commercially; structural similarity but lacks nitro group
5-(3-Nitrophenyl)-1H-pyrazole-4-carboxylic acid () 3: 3-nitrophenyl; 4: COOH 233.18 (C₁₀H₇N₃O₄) Nitro, carboxylic acid Synonym for simpler pyrazole analog; no cyanoethyl group
1-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid () 1: 4-nitrophenyl; 3: COOH 247.21 (C₁₁H₉N₃O₄) Nitro (para), carboxylic acid Pharmaceutical intermediate; para-nitro alters electronic properties

Key Structural and Functional Differences

Nitro Group Position :

  • The meta -nitro substitution in the target compound (vs. para in ) reduces symmetry and may influence intermolecular interactions or binding affinity in biological systems .

Cyanoethyl vs. Hydroxyethyl/Benzoyl: The 2-cyanoethyl group introduces a nitrile (-CN), which is strongly electron-withdrawing and impacts solubility (hydrophobic) compared to the hydroxyethyl group in or benzoyl in .

Carboxylic Acid vs.

Physicochemical Properties

  • IR Spectroscopy :
    • The target compound’s nitrile group would show a sharp peak near 2240 cm⁻¹ (C≡N stretch), while the carboxylic acid C=O stretch appears ~1700 cm⁻¹. The nitro group absorbs at 1529 cm⁻¹ (asymmetric) and 1348 cm⁻¹ (symmetric) .
  • NMR :
    • The 3-nitrophenyl group in the target compound would produce aromatic protons at δ ~7.0–8.5 ppm, similar to .

Biological Activity

1-(2-Cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid, with the molecular formula C13H10N4O4 and CAS Number 956984-51-3, is a compound belonging to the pyrazole family. Its unique structure and functional groups make it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related case studies.

PropertyValue
Molecular FormulaC13H10N4O4
Molecular Weight286.24 g/mol
CAS Number956984-51-3
Minimum Purity95%

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of pyrazole compounds exhibit significant antitumor activity against various cancer cell lines. For instance, certain derivatives demonstrated micromolar IC50 values against HeLa and MCF7 cell lines, indicating their potential as anticancer agents .
  • Antioxidant Activity : The compound has shown promising antioxidant properties, inhibiting reactive oxygen species (ROS) production and platelet aggregation. This is particularly relevant in the context of oxidative stress-related diseases .
  • Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can inhibit phosphodiesterase enzymes involved in inflammatory processes. This dual action could make them effective in treating inflammatory conditions .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Electron Transfer Reactions : The nitrophenyl group can participate in electron transfer, influencing various biochemical pathways.
  • Enzyme Interaction : The cyanoethyl and carboxylic acid groups may interact with enzymes and receptors, modulating their activity and leading to observed biological effects.

Antitumor Activity

A study highlighted the efficacy of pyrazole derivatives against tumor cell lines, reporting that certain compounds exhibited significant antiproliferative effects. For example, derivative compounds showed IC50 values ranging from 5 to 20 µM against selected cancer cell lines (HeLa, MCF7) while displaying lower toxicity towards normal fibroblasts .

Antioxidant Evaluation

In vitro assays demonstrated that selected pyrazoles exhibited higher antioxidant activity compared to standard drugs like acetylsalicylic acid. The antioxidant properties were quantified using assays such as ABTS scavenging and oxygen radical absorbance capacity (ORAC), where several compounds achieved TEAC values indicative of strong antioxidant potential .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeEffectivenessReference
AnticancerSignificant (IC50 < 20 µM)
AntioxidantHigh (TEAC values > 1)
Anti-inflammatoryModerate inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the pyrazole core via cyclocondensation or cycloaddition. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is common for pyrazole derivatives, though nitro group stability under these conditions requires careful optimization .
  • Step 2 : Introduction of the 3-nitrophenyl group via Suzuki-Miyaura coupling or electrophilic substitution, depending on precursor availability.
  • Step 3 : Alkylation at the 1-position using 2-cyanoethyl bromide, often in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like cesium carbonate .
  • Optimization : Reaction temperatures (e.g., 60–80°C for CuAAC), catalyst loadings (e.g., 10 mol% CuI), and solvent choice (DMSO for nitro group stability) are critical. Characterization via 1H^1H-NMR and LC-MS ensures purity and structural confirmation .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

  • Methodological Answer :

  • Solubility : Perform pH-dependent solubility studies using buffered solutions (pH 1.2–7.4) with HPLC quantification. The carboxylic acid group enhances solubility in basic media, while the nitro and cyano groups may reduce hydrophilicity .
  • Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Nitro groups are prone to reduction under acidic/basic conditions, requiring inert atmospheres during storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole-4-carboxylic acid derivatives?

  • Methodological Answer :

  • Data Comparison : Cross-validate assay protocols (e.g., enzyme inhibition IC50_{50} values) using standardized controls. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or inoculum sizes .
  • Structural Analysis : Use X-ray crystallography or DFT calculations to compare electronic effects of substituents. The 3-nitrophenyl group’s electron-withdrawing nature may alter binding affinity compared to halogenated analogs .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends. Positional isomerism (e.g., 3-nitro vs. 4-nitro substitution) significantly impacts activity, as seen in Keap1 inhibitor studies .

Q. How can researchers design experiments to evaluate the role of the 2-cyanoethyl group in modulating target binding?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs lacking the cyanoethyl group or replacing it with methyl/ethyl chains. Test against target proteins (e.g., kinases or PDEs) via SPR or fluorescence polarization assays .
  • Molecular Docking : Use software like AutoDock Vina to model interactions. The cyano group’s polarity may form hydrogen bonds with catalytic residues, while the ethyl chain enhances hydrophobic contacts .
  • Proteolysis Studies : Perform limited proteolysis-mass spectrometry to identify conformational changes in the target protein upon binding .

Q. What analytical techniques are critical for characterizing crystallographic and electronic properties of this compound?

  • Methodological Answer :

  • Single-Crystal XRD : Resolve 3D structure to confirm regiochemistry of substituents. Pyrazole rings often exhibit planar geometry, with nitro group orientation affecting π-π stacking .
  • Spectroscopic Methods :
  • FT-IR : Identify ν(C≡N) at ~2240 cm1^{-1} and ν(NO2_2) at ~1520/1350 cm1^{-1}.
  • 13^{13}C-NMR : Assign carboxylic acid carbonyl at ~170 ppm and cyano carbon at ~115 ppm .
  • Cyclic Voltammetry : Assess redox behavior of the nitro group (reduction peaks at -0.5 to -1.0 V vs. Ag/AgCl), relevant for prodrug activation studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.